molecular formula C10H13N3S B13295358 5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13295358
M. Wt: 207.30 g/mol
InChI Key: XKCJFEVVPCGUPG-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a synthetic fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This scaffold combines an imidazopyrimidine core with a thiophene moiety, a structural feature known to contribute to potent biological activity and diverse binding properties. The imidazo[1,2-a]pyrimidine structure is a purine-isosteric scaffold, allowing it to interact with a variety of enzymatic targets . Researchers are investigating this class of compounds for its potential in developing novel therapeutic agents. Compounds featuring the imidazo[1,2-a]pyrimidine core have been reported as inhibitors for p38 MAP kinase, a target for inflammatory conditions such as rheumatoid arthritis and Crohn's disease . Furthermore, the related imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent type-I FMS-like tyrosine kinase 3 (FLT3) inhibitors, showing activity against drug-resistant mutants in acute myeloid leukemia (AML) research . The structural similarity suggests potential for this compound in kinase inhibition studies. Beyond oncology, this chemical class also demonstrates promise in infectious disease research. Hybrid molecules incorporating imidazo[1,2-a]pyridine and other heterocycles have shown moderate to good antimicrobial activity against pathogens such as Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . Some derivatives have exhibited inhibitory effects against Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values lower than standard antibiotic references, positioning them as valuable leads for antibacterial development . The compound serves as a versatile key intermediate for further chemical elaboration. It can be used in the synthesis of more complex molecular architectures, such as thieno[2,3-d]pyrimidine hybrids, to explore new structure-activity relationships and broaden the scope of biological screening .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-thiophen-3-yl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H13N3S/c1-3-11-10-12-4-5-13(10)9(1)8-2-6-14-7-8/h2,6-7,9H,1,3-5H2,(H,11,12)

InChI Key

XKCJFEVVPCGUPG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2NCCN2C1C3=CSC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Procedure Summary:

  • Aminopyrimidine derivatives (compounds 1a, 1b, etc.) are reacted with 2-chloroacetaldehyde in n-butanol.
  • The reaction is refluxed for several hours to afford imidazo[1,2-a]pyrimidine intermediates (e.g., 2a, 2b).
  • These intermediates possess reactive sites for further substitution.

Detailed Synthetic Route Example (From Literature)

Step Reagents & Conditions Product Description Yield (%) Notes
1 Aminopyrimidine + 2-chloroacetaldehyde reflux in n-butanol Imidazo[1,2-a]pyrimidine intermediate (e.g., 2a, 2b) ~80-90 Formation of fused ring system
2 Intermediate + Thiophene-3-boronic acid, Pd catalyst, base, reflux 5-(Thiophen-3-yl)-imidazo[1,2-a]pyrimidine derivative (e.g., 3a) 70-85 Suzuki coupling introduces thiophene
3 Purification by recrystallization or chromatography Pure final compound - Confirmed by NMR, IR, and mass spectrometry

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for the imidazo[1,2-a]pyrimidine NH protons (~11 ppm), aromatic protons of thiophene (~7-8 ppm), and methylene or other substituents.
  • Infrared Spectroscopy (IR): NH stretching around 3300-3400 cm^-1, C=O (if present) around 1650 cm^-1, and C=C aromatic stretching.
  • Mass Spectrometry (MS): Confirms molecular weight consistent with the expected formula.
  • Melting Point (MP): Typically in the range 280–282 °C for related compounds, indicating purity.

Research Results and Observations

  • The Suzuki coupling method provides a reliable and regioselective route to 5-(thiophen-3-yl) derivatives with good yields and purity.
  • The cyclization step to form the imidazo[1,2-a]pyrimidine core is efficient under reflux conditions with 2-chloroacetaldehyde.
  • Knoevenagel condensation, while useful for related pyrimidine derivatives, is less applicable for the imidazo[1,2-a]pyrimidine scaffold but demonstrates the versatility of thiophene aldehydes in heterocyclic synthesis.
  • Computational studies (DFT/B3LYP) have been used to optimize and confirm the stable structures of these compounds.
  • Biological evaluations show that such compounds can have significant kinase inhibitory activity, underscoring the importance of synthetic accessibility.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization with 2-chloroacetaldehyde Aminopyrimidine, 2-chloroacetaldehyde Reflux in n-butanol Straightforward ring formation Requires aminopyrimidine precursor
Suzuki Coupling Halogenated imidazopyrimidine, thiophene-3-boronic acid, Pd catalyst Reflux, inert atmosphere High regioselectivity, good yield Requires halogenated intermediate
Knoevenagel Condensation (related) Barbituric acid, thiophene-2-carboxaldehyde, H2O2:HCl catalyst Reflux in aqueous ethanol Mild conditions, fast reaction Not directly applicable to imidazo[1,2-a]pyrimidine

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyrimidine core, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and imidazo[1,2-a]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound with a molecular weight of 207.30 . It features a thiophene substituent and a core structure where an imidazole ring is fused with a pyrimidine ring. Imidazo[1,2-a]pyrimidines are known for varied biological activities and potential uses in therapeutics.

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, research indicates the broader class of imidazo[1,2-a]pyrimidines possesses significant biological activities. These compounds can be synthesized through multi-step pathways, potentially enhanced by microwave-assisted techniques to improve reaction efficiency and reduce reaction times. The chemical reactivity allows for modification of the core structure, which can enhance biological activity.

Other compounds containing pyrimidine or thiophene rings have demonstrated notable activities:

  • Antimicrobial Activity : 6-(Thiophen-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine.
  • Kinase Inhibition : 4-(Thienyl)-imidazo[1,5-a]pyridine.
  • Antitumor Activity : 7-(Thiophen-3-yl)-imidazo[1,2-b]pyridine.

One study synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and assessed their antibacterial and antibiofilm activities . Several of these derivatives exhibited potent antibacterial activity against various isolates . For example, one derivative demonstrated effectiveness against Gram-positive strains and Gram-negative bacteria . Another compound, 5a, showed a low MIC value against S. aureus and E. coli . Furthermore, some of the pyrazole and pyrazolo[1,5-a]pyrimidine derivatives displayed pronounced antibiofilm activity .

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Key Observations :

  • Thiophene Position: The target compound’s thiophen-3-yl group (vs.
  • Core Modifications : ’s thiazolo[3,2-a]pyrimidine-dione core introduces additional sulfur and carbonyl groups, which may enhance hydrogen bonding but reduce metabolic stability compared to the imidazo[1,2-a]pyrimidine core .

Key Observations :

  • Efficiency : reports higher yields (85%) due to optimized cyclization conditions, while ’s lower yield (50%) may stem from side reactions during reflux .
  • Scalability : Alkyl-substituted derivatives (e.g., ) are often commercially available, suggesting established synthetic protocols .
2.3 Physicochemical Properties

Critical data for select compounds:

Compound Molecular Weight Melting Point (°C) IR/NMR Data Highlights
Target Compound ~250 (estimated) - Expected C=O and C-N stretches (similar to )
: 9a 362.40 105–107 IR: 1708 cm⁻¹ (C=O), 1680 cm⁻¹ (C=O)
: 13a - 270–272 1H NMR: δ 3.64 (CH2), 7.18 (aromatic H)
167.25 - Molecular formula: C9H17N3

Key Observations :

  • Thermal Stability: ’s high melting point (270–272°C) suggests strong crystalline packing, possibly due to hydrogen bonding in the pyrimidinone system .
  • Spectroscopy : The target compound’s IR profile would likely differ from due to the absence of dione carbonyl groups .

Biological Activity

5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a fused imidazole and pyrimidine ring system with a thiophene substituent at the 5-position of the imidazole moiety. The molecular formula is C10H13N3SC_{10}H_{13}N_{3}S, and it is characterized by a unique arrangement of nitrogen atoms within its rings that contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways. Recent advancements have included microwave-assisted synthesis techniques that enhance reaction efficiency and reduce time. The following table summarizes some common synthesis methods:

Synthesis MethodDescription
Traditional HeatingConventional heating methods for reaction
Microwave-Assisted SynthesisUses microwave energy to accelerate reactions
Solvent-Free TechniquesReduces environmental impact and improves yield

Biological Activity

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant biological activities including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties effective against various bacterial strains.
  • Antitumor Activity : The compound has demonstrated inhibitory effects on cancer cell proliferation in vitro. Notably, it has shown activity against human cancer cell lines such as H460 and A549.
  • Kinase Inhibition : Molecular docking studies suggest that this compound selectively inhibits FLT3 kinase, a target in certain leukemias.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics.
  • Antitumor Efficacy :
    In vitro assays revealed that the compound reduced cell viability in cancer cell lines by inducing apoptosis. The IC50 values were determined to be in the micromolar range.
  • Kinase Inhibition :
    Molecular docking simulations showed that this compound binds effectively to the ATP-binding site of FLT3 with favorable binding energies.

The mechanism of action involves multiple pathways:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to specific active sites on target proteins.
  • Signal Transduction Modulation : It may influence cellular signaling pathways by interacting with receptors involved in cell growth and apoptosis.

Comparative Analysis

To highlight the uniqueness of this compound compared to similar compounds:

Compound NameKey Activity
6-(Thiophen-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidineAntimicrobial activity
4-(Thienyl)-imidazo[1,5-a]pyridineKinase inhibition
7-(Thiophen-3-yl)-imidazo[1,2-b]pyridineAntitumor activity

The distinct feature of this compound lies in its dual functionality as both an antimicrobial agent and a selective FLT3 inhibitor.

Q & A

Q. What are the common synthetic routes for 5-(Thiophen-3-yl)-imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via cyclocondensation of 5-aminopyrimidines with thiophene-3-carboxaldehyde derivatives or through multi-component reactions involving thiophene-substituted precursors. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically affect yield and purity. For example, polar aprotic solvents like DMF enhance reaction rates, while controlled heating (70–90°C) minimizes side-product formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers confirm the structural integrity of 5-(Thiophen-3-yl)-imidazo[1,2-a]pyrimidine using spectroscopic methods?

Methodological Answer: Combine 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) for definitive structural confirmation. Key NMR signals include aromatic protons (δ 6.8–8.2 ppm for thiophene and imidazo-pyrimidine rings) and methylene protons (δ 2.5–3.5 ppm for saturated rings). IR spectroscopy can validate functional groups (e.g., C-N stretches at 1250–1350 cm1^{-1}). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What are the key solubility and stability parameters of this compound under different experimental conditions?

Methodological Answer: The compound is soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Stability studies under varying pH (3–10) and temperature (4–37°C) reveal degradation above 50°C or in strongly acidic/basic conditions. Use lyophilization for long-term storage, and monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields for complex imidazo[1,2-a]pyrimidine derivatives like this compound?

Methodological Answer: Employ design of experiments (DoE) to optimize variables such as stoichiometry, solvent, and catalyst loading. For instance, using Pd-catalyzed cross-coupling for thiophene introduction improves regioselectivity. Microwave-assisted synthesis reduces reaction times and improves yields by 15–20% compared to conventional heating .

Q. How should researchers address discrepancies in reported biological activities of structurally similar imidazo[1,2-a]pyrimidine derivatives?

Methodological Answer: Discrepancies often arise from substituent effects or assay conditions. Conduct comparative studies using standardized assays (e.g., kinase inhibition or cytotoxicity assays) with positive controls. For example, trifluoromethyl groups enhance metabolic stability but may reduce target affinity, requiring dose-response recalibration .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for this compound's pharmacological potential?

Methodological Answer: Synthesize analogs with systematic substituent variations (e.g., replacing thiophene with furan or altering ring saturation). Evaluate SAR using in vitro binding assays (e.g., SPR for target affinity) and computational docking (AutoDock Vina). Correlate electronic properties (Hammett constants) with activity trends .

Q. What analytical approaches are critical for monitoring purity and side products during the synthesis of thiophene-containing imidazo[1,2-a]pyrimidines?

Methodological Answer: Use LC-MS for real-time monitoring of reaction progress. Detect side products (e.g., oxidized thiophene derivatives) via UV-Vis at 254 nm. Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) ensures >95% purity .

Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?

Methodological Answer: Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to study binding kinetics. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electron distribution in the thiophene ring, which influences π-π stacking with aromatic residues in target proteins .

Q. What experimental frameworks are used to evaluate the metabolic stability of thiophene-substituted imidazo[1,2-a]pyrimidines?

Methodological Answer: Use liver microsome assays (human or rodent) with LC-MS/MS quantification. Monitor cytochrome P450-mediated oxidation (e.g., CYP3A4/2D6 isoforms). Compare half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) to prioritize analogs for in vivo studies .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in multi-step syntheses?

Methodological Answer: Electron-withdrawing groups (e.g., -CF3_3) on the thiophene ring increase electrophilicity, facilitating nucleophilic aromatic substitution. Steric hindrance from bulky substituents (e.g., cyclopentyl) can reduce reaction rates; mitigate this by using bulky base catalysts (e.g., DBU) .

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